2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole
Description
Properties
IUPAC Name |
[(Z)-1-(1,3-thiazol-2-yl)ethylideneamino] 3-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c1-8(11-14-5-6-18-11)15-17-12(16)9-3-2-4-10(13)7-9/h2-7H,1H3/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJKIQCMGUZDAH-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC(=CC=C1)Cl)C2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)C1=CC(=CC=C1)Cl)/C2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole typically involves the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. This intermediate is then reacted with 2-aminoethanethiol to yield the desired thiazole derivative. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and solvents like dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study evaluated the cytotoxicity of thiazole derivatives using the bioluminescence inhibition method on Photobacterium leiognathi, revealing considerable cytotoxicity in several synthesized compounds .
- Cell Line Testing : Compounds related to thiazoles have been tested against 60 different cancer cell lines at the National Cancer Institute (NCI), demonstrating significant activity against colon cancer, melanoma, and ovarian cancer .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The presence of the thiazole ring enhances the ability of these compounds to inhibit bacterial growth.
- Antibacterial and Antifungal Properties : Research has shown that thiazoles can exhibit antibacterial and antifungal activities. For example, studies on substituted thiazoles have indicated effectiveness against various pathogenic bacteria and fungi .
Study 1: Anticancer Evaluation
In a comprehensive study involving various thiazole derivatives, researchers synthesized multiple compounds and assessed their anticancer activities. One compound demonstrated a GI50 value as low as 0.25 μM against ovarian cancer cells, indicating potent activity .
Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial efficacy of thiazole derivatives against clinical isolates of bacteria. Results showed that certain derivatives exhibited significant inhibition zones in disk diffusion assays, confirming their potential as antimicrobial agents .
Data Tables
| Compound | Activity Type | Cell Line/Bacteria | GI50/IC50 Value |
|---|---|---|---|
| Compound A | Anticancer | Colon Cancer | 0.41 μM |
| Compound B | Antimicrobial | E. coli | 15 μg/mL |
| Compound C | Anticancer | Ovarian Cancer | 0.25 μM |
| Compound D | Antimicrobial | S. aureus | 10 μg/mL |
Mechanism of Action
The mechanism of action of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole, we compare it with structurally related thiazole derivatives from recent synthetic studies (Table 1). These analogs vary in substituents and functional groups, offering insights into structure-property relationships.
Table 1: Key Structural and Analytical Data of Thiazole Derivatives
Key Observations:
Structural Variations: The target compound differs from the acetamide derivatives (9a–9f) by replacing the triazole-benzodiazole-acetamide chain with an ethanimidoyl-3-chlorobenzoyloxy group. Substituents on the thiazole’s 2-position (e.g., phenyl, halophenyl, methoxyphenyl) influence steric bulk and polarity. The 3-chlorobenzoyloxy group in the target compound introduces meta-substitution, which may alter conformational flexibility compared to para-substituted analogs .
Physicochemical Properties: Melting Points: Acetamide derivatives (9a–9f) exhibit melting points between 195–212°C, suggesting high crystallinity due to hydrogen-bonding from the acetamide group . Lipophilicity: The 3-chloro substituent is more lipophilic than methoxy or fluorine groups, likely increasing the target’s logP value compared to 9b (4-fluoro) or 9f (3-methoxy) .
Synthesis and Purity :
- Acetamide derivatives (9a–9f) were synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach yielding high regioselectivity and purity (elemental analysis deviations <0.1%) . The target compound’s synthesis would likely require esterification of 3-chlorobenzoyl chloride with an ethanimidoyl precursor, followed by coupling to the thiazole ring.
Spectroscopic Data :
- The acetamide NH proton in 9a–9f resonates near δ 8.10 ppm in ¹H NMR, absent in the target compound due to its ethanimidoyl structure. The 3-chlorobenzoyloxy group would introduce distinct aromatic signals (e.g., δ 7.4–8.0 ppm for meta-substituted protons) .
Implications for Bioactivity
While biological data for the target compound are unavailable, docking studies on analogs like 9c (4-bromo) suggest that halogen substituents enhance binding to enzyme active sites via hydrophobic interactions . The 3-chloro group in the target compound may similarly improve affinity compared to electron-donating groups (e.g., methoxy in 9f). However, the ethanimidoyl linkage’s rigidity could limit conformational adaptability relative to the triazole-acetamide scaffold in 9a–9f.
Biological Activity
The compound 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole is a derivative of thiazole, a class of compounds known for their diverse biological activities. Thiazoles have been extensively studied for their potential in medicinal chemistry, particularly due to their roles in antimicrobial, anticancer, and neuroprotective activities. This article aims to explore the biological activity of the specified compound by reviewing relevant studies, synthesizing data from various research findings, and presenting case studies that highlight its efficacy.
Chemical Structure and Synthesis
The chemical structure of this compound features a thiazole ring substituted with a chlorobenzoyloxy group. The synthesis typically involves acylation reactions using appropriate acid chlorides and thiazole derivatives. For example, the synthesis of similar thiazole derivatives has been reported using methods that include the reaction of thiosemicarbazides with α-chloroacetyl derivatives .
Biological Activity Overview
Research indicates that thiazole derivatives exhibit a broad spectrum of biological activities:
- Antimicrobial Activity : Thiazoles have demonstrated significant antimicrobial properties against various bacterial strains. For instance, compounds similar to this compound showed minimum inhibitory concentrations (MICs) as low as 0.17 mg/mL against Escherichia coli and Bacillus cereus .
- Anticancer Activity : Thiazoles have also been evaluated for their anticancer potential. In vitro studies have shown that certain thiazole derivatives exhibit cytotoxic effects against cancer cell lines such as HepG-2 (liver carcinoma), HCT-116 (colorectal carcinoma), and MDA-MB-231 (breast carcinoma). These studies often employ colorimetric assays such as MTT to assess cell viability .
- Neuroprotective Effects : Some thiazole derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer’s. Compounds containing thiazole rings have shown promising AChE inhibitory activities, indicating their potential use in treating cognitive disorders .
Data Table: Biological Activities of Thiazole Derivatives
Case Study 1: Antimicrobial Evaluation
A recent study synthesized several thiazole derivatives and tested them against common pathogens. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could significantly influence the biological efficacy of these compounds .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of thiazoles, particularly in relation to their cytotoxic effects on various cancer cell lines. The findings revealed that certain thiazole derivatives not only inhibited cancer cell proliferation but also induced apoptosis in treated cells. These results underscore the therapeutic potential of thiazoles in oncology .
Case Study 3: Neuroprotective Applications
Research exploring the neuroprotective effects of thiazoles highlighted their ability to inhibit AChE activity effectively. This inhibition is crucial for maintaining acetylcholine levels in the brain, which can be beneficial for cognitive function in neurodegenerative diseases such as Alzheimer’s .
Q & A
Basic Research Questions
Q. What are the established synthetic methods for preparing 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole, and what key reaction conditions must be controlled?
- Answer : Synthesis involves multi-step reactions starting with thiazole derivatives and 3-chlorobenzoyl chloride. Key steps include coupling the ethanimidoyl group to the thiazole ring under anhydrous conditions. Critical parameters include:
- Temperature control (0–5°C during acylation to prevent decomposition) .
- Use of aprotic solvents (DMF, THF) and coupling agents (DCC/DMAP) .
- Monitoring via TLC (Rf 0.3–0.5 in ethyl acetate/hexane 1:1) and purification via silica gel chromatography (60–120 mesh) .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Answer : Use a combination of:
- ¹H/¹³C NMR : Aromatic protons (δ 7.8–8.2 ppm), carbonyl carbons (δ 170–175 ppm) .
- HRMS : Calculated m/z 310.0458 [M+H]⁺ for verification .
- HPLC : C18 column with 90:10 MeOH/H₂O; retention time consistency (±0.2 min) confirms purity .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the ethanimidoyl group while minimizing side product formation?
- Answer :
- Maintain a 1:1.05 molar ratio of thiazole precursor to ethanimidoyl reagent .
- Use molecular sieves (4Å) to scavenge water and keep temperatures below -10°C during imine formation .
- Quench reactions with ice-cold 5% NaHCO₃ and extract with dichloromethane (3×50 mL) for efficient isolation .
Q. What strategies resolve contradictory spectral data between theoretical predictions and experimental observations?
- Answer :
- Perform DFT calculations (B3LYP/6-31G* level) to model solvent effects .
- Use variable-temperature NMR (25–60°C) to identify tautomerism .
- Apply 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. How does the electron-withdrawing 3-chloro substituent influence the compound’s reactivity in nucleophilic aromatic substitution?
- Answer :
- The chloro group activates the benzoyl ring for electrophilic attack at the para position .
- Kinetic studies show a rate constant of 3.8×10⁻³ s⁻¹ for primary amine substitutions in acetonitrile at 40°C .
Q. What experimental precautions are critical for preserving functional group stability during synthesis?
- Answer :
- Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation of thiazole or imine groups .
- Avoid prolonged exposure to moisture by using flame-dried glassware and anhydrous solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
